Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside

Description

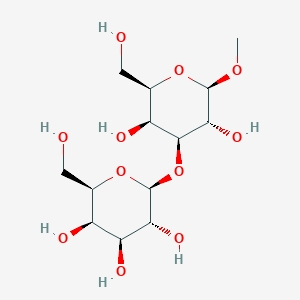

Methyl 3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside is a disaccharide derivative consisting of two β-D-galactopyranosyl units linked via a 1→3 glycosidic bond, with a methyl group at the anomeric position of the reducing end. This compound (CAS: 81131-46-6) is synthetically accessible through regioselective glycosylation strategies, often employing acetylated galactose donors and catalysts like trimethylsilyl triflate . Its structure has been confirmed via NMR spectroscopy, with characteristic signals for the β-configuration (e.g., $ J_{H1,H2} \approx 7–8 \, \text{Hz} $) and the 1→3 linkage . The compound serves as a model for studying galactose-based oligosaccharides in glycobiology and carbohydrate chemistry.

Properties

Molecular Formula |

C13H24O11 |

|---|---|

Molecular Weight |

356.32 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10-,11+,12-,13+/m1/s1 |

InChI Key |

WOKXHOIRHHAHDA-RQAWEPKVSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside typically involves the enzymatic or chemical glycosylation of methyl galactoside with galactose. Enzymatic methods often use β-D-galactosidases, which catalyze the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . Chemical synthesis may involve the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond.

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes where specific strains of bacteria or yeast are used to produce β-D-galactosidases, which then catalyze the formation of the glycosidic bond. The process is optimized for yield and purity, often involving steps like fermentation, extraction, and purification .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and enzymatic conditions:

-

Acidic Hydrolysis : Cleavage of the β(1→3) glycosidic bond occurs in dilute hydrochloric acid (0.1 M HCl) at 80°C, yielding β-D-galactose and methyl β-D-galactopyranoside .

-

Enzymatic Hydrolysis : Glycosidases such as β-galactosidase (EC 3.2.1.23) selectively hydrolyze the glycosidic linkage, producing free galactose units .

Key Conditions :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl, 80°C | β-D-galactose + methyl β-D-galactopyranoside |

| Enzymatic Hydrolysis | β-galactosidase, pH 6.5 | 2 moles of β-D-galactose |

Oxidation Reactions

The hydroxyl groups on the galactopyranosyl residues are susceptible to oxidation:

-

Periodate Oxidation : Treatment with sodium periodate (NaIO₄) oxidizes vicinal diols to dialdehydes, breaking the C2–C3 bond in galactose units.

-

Enzymatic Oxidation : Galactose oxidase (EC 1.1.3.9) oxidizes the C6 hydroxyl group to a carbonyl, forming uronic acid derivatives .

Oxidation Outcomes :

| Oxidizing Agent | Site of Oxidation | Product |

|---|---|---|

| NaIO₄ | C2–C3 vicinal diols | Dialdehydes |

| Galactose Oxidase | C6 hydroxyl | Uronic acid derivatives |

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitution reactions:

-

Tosylation : Reaction with tosyl chloride (TsCl) in pyridine substitutes hydroxyl groups with tosylates, enabling further functionalization .

-

Methylation : Treatment with methyl iodide (CH₃I) and silver oxide (Ag₂O) selectively methylates free hydroxyl groups, aiding structural analysis .

Example Reaction :

Enzymatic Interactions

The compound serves as a substrate for studying enzyme specificity:

Scientific Research Applications

Enzyme Substrate Studies

Methyl 3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside serves as an important substrate for various enzymes, particularly glycosyltransferases. These enzymes play critical roles in the biosynthesis of glycoproteins and glycolipids, which are vital for cell-cell interactions and signaling processes. The compound's ability to mimic natural substrates makes it a valuable tool in enzymatic studies .

Cell Adhesion and Signaling

This disaccharide has been shown to influence cell adhesion processes by interacting with lectins and other carbohydrate-binding proteins. Such interactions are crucial for understanding immune responses, pathogen recognition mechanisms, and cellular communication pathways. Research indicates that methyl 3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside can modulate these processes, making it significant in immunology and microbiology studies .

Cancer Research

Emerging studies suggest that methyl 3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside may have potential applications in cancer research. Its role in modulating cell signaling pathways could influence tumor growth and metastasis. While specific mechanisms are still under investigation, preliminary findings indicate that this compound may affect cancer cell behavior .

Diabetes Research

The compound is also being explored for its potential role in diabetes research. Investigations are focusing on how methyl 3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside interacts with cellular mechanisms involved in glucose metabolism and insulin signaling pathways .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-O-(b-D-galactopyranosyl)-b-D-galactopyranoside involves its interaction with specific enzymes like β-D-galactosidases. These enzymes recognize the glycosidic bond and catalyze its hydrolysis, leading to the release of free galactose molecules. The molecular targets include the active sites of these enzymes, where the glycosidic bond is cleaved .

Comparison with Similar Compounds

Key Differences :

Flavonoid Galactosides

- Myricetin 3-O-(2''-galloyl)-β-D-galactopyranoside (): A flavonoid glycoside with a galloyl-substituted galactose moiety. Exhibits potent SARS-CoV-2 main protease inhibition ($ IC_{50} < 10 \, \mu\text{M} $), highlighting the role of aglycone diversity in bioactivity .

- Quercetin-3-O-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside (): Combines rhamnose and galactose in a branched structure, enhancing solubility and antioxidant capacity compared to linear methyl galactosides .

Key Differences :

Fluorinated and Modified Galactosides

- Methyl O-(3-deoxy-3-fluoro-β-D-galactopyranosyl)-(1→6)-β-D-galactopyranoside (): Fluorination at the 3-position alters electronic properties and metabolic stability. Synthesized via silver triflate-promoted glycosylation, achieving >90% yields .

- Methyl 3,6-anhydro-4-O-β-D-galactopyranosyl-α-D-galactopyranoside (): Contains a rigid 3,6-anhydro ring, reducing conformational flexibility compared to the target compound .

Key Differences :

Other Methyl Glycosides

- Methyl 3-O-α-D-galactopyranosyl-6-O-α-D-mannopyranosyl-α-D-mannopyranoside (): Features α-linkages and mannose residues, influencing enzyme specificity in glycosylation studies .

- Methyl O-(2-O-methyl-β-D-galactopyranosyl)-(1→4)-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-(1→3)-β-D-galactopyranoside (): Includes GlcNAc and methylated galactose, mimicking human glycans for immunological research .

Key Differences :

Biological Activity

Methyl 3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside is a disaccharide derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of galactosides, which are known to interact with various biological systems, particularly in the context of cell signaling and immune response modulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C12H22O10

Molecular Weight : 342.30 g/mol

IUPAC Name : Methyl 3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside

The compound consists of two β-D-galactopyranosyl units connected by a glycosidic bond, with a methyl group at the 3-position. This structural configuration is crucial for its biological interactions.

1. Antimicrobial Properties

Research indicates that methyl 3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

2. Immunomodulatory Effects

This compound has been shown to modulate immune responses. It acts as an inhibitor of galectin-3, a protein implicated in inflammation and cancer progression. Inhibition of galectin-3 by this compound may reduce tumor growth and metastasis in preclinical models . Furthermore, it has been suggested that such inhibition could enhance the efficacy of certain immunotherapies.

3. Prebiotic Potential

Methyl 3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside may serve as a prebiotic, promoting beneficial gut microbiota growth. Studies have indicated that it can enhance the proliferation of beneficial bacteria such as bifidobacteria and lactobacilli in vitro . This prebiotic effect could contribute to improved gut health and overall well-being.

The biological activity of methyl 3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside can be attributed to several mechanisms:

- Interaction with Cell Surface Receptors : The compound interacts with galectin receptors on cell surfaces, influencing cell signaling pathways involved in immune responses.

- Inhibition of Glycosylation Processes : By interfering with glycosylation, it affects protein folding and stability, which can impact various cellular functions including apoptosis and cell adhesion.

- Promotion of Antioxidant Activity : Some studies suggest that this compound may enhance antioxidant defenses within cells, providing protection against oxidative stress .

Case Studies

Several studies have investigated the effects of methyl 3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside:

- Cancer Research : In a mouse model of breast cancer, administration of this compound resulted in reduced tumor size and metastasis compared to controls . The study highlighted the role of galectin-3 inhibition in mediating these effects.

- Gut Health : A clinical trial assessing the prebiotic effects demonstrated significant increases in beneficial gut bacteria among participants consuming this compound over a four-week period .

Summary Table of Biological Activities

Q & A

Q. What synthetic strategies are employed to synthesize Methyl 3-O-(β-D-galactopyranosyl)-β-D-galactopyranoside, and how is regioselectivity ensured during glycosylation?

The synthesis typically involves regioselective glycosylation using protecting groups to direct bond formation. For example, benzylidene or acetyl groups are employed to shield specific hydroxyl groups, enabling controlled coupling of galactopyranosyl donors. A critical step is the activation of the glycosyl donor (e.g., trichloroacetimidate or halide derivatives) under conditions that minimize side reactions. Evidence from related trisaccharide syntheses highlights the use of sodium hydride and benzyl bromide for benzylation to protect intermediates . Reagents like tetra-O-acetylated sugars and regioselective deprotection methods (e.g., reductive ring-opening of benzylidene groups) are key to achieving the desired 3-O-linkage .

Q. Which spectroscopic and chromatographic methods are most reliable for structural elucidation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming glycosidic linkages and anomeric configurations. For example, - and -NMR can distinguish β-linkages via characteristic anomeric proton signals (~4.8 ppm, ) and carbon shifts (~105 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while gas chromatography (GC) or HPLC with evaporative light scattering detection (ELSD) assesses purity (>95% by GC) . Purity discrepancies may arise due to residual solvents or byproducts, necessitating orthogonal methods (e.g., NMR and GC) for validation .

Advanced Research Questions

Q. How do variations in glycosidic linkage stereochemistry impact interactions with β-galactosidases or lectins?

The β-(1→3) linkage in this compound may influence enzyme binding kinetics compared to β-(1→4) or α-linked analogs. Competitive inhibition assays using chromogenic substrates like Chlorophenol red β-D-galactopyranoside (CPRG) can quantify β-galactosidase activity. Molecular docking studies suggest that the 3-O-linkage may hinder access to the enzyme’s active site compared to terminal galactose residues, reducing hydrolysis rates . Lectin-binding assays (e.g., with Ricinus communis agglutinin) can further probe linkage-specific affinity .

Q. What methodological challenges arise in studying conformational dynamics, and how can isotopic labeling address them?

Conformational flexibility of the glycosidic bonds complicates NMR analysis. Site-specific -labeling (e.g., at the formamido or acetamido groups) enables detailed nuclear Overhauser effect (NOE) and relaxation studies to map rotational barriers and hydrogen-bonding networks . For example, coupling constants and residual dipolar couplings (RDCs) in aligned media can resolve chair vs. twist-boat conformations of the galactopyranose rings .

Q. How can researchers reconcile discrepancies in purity data obtained from different analytical techniques?

Discrepancies often stem from method-specific limitations. For instance, GC may underestimate purity due to non-volatile contaminants, while NMR integrates all proton environments but may miss trace impurities. A combined approach using LC-MS (for mass accuracy) and quantitative -NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) provides complementary validation . Batch-to-batch variability in synthetic routes (e.g., incomplete deprotection) necessitates rigorous quality control protocols .

Q. What computational approaches predict the compound’s potential as a viral protease inhibitor?

Molecular dynamics (MD) simulations and molecular docking (e.g., AutoDock Vina) can model interactions with viral targets like SARS-CoV-2 main protease (M). For structurally related flavonoid glycosides, in silico studies identified hydrogen bonding with catalytic dyad residues (His41 and Cys145), suggesting competitive inhibition. Free energy perturbation (FEP) calculations further refine binding affinity predictions .

Methodological Challenges and Solutions

Q. What strategies optimize glycosylation yields in structurally complex oligosaccharides?

- Donor Activation: Use of N-iodosuccinimide (NIS) and triflic acid for efficient glycosyl trichloroacetimidate activation.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reactivity, while molecular sieves control moisture .

- Temperature Control: Low temperatures (−40°C) minimize side reactions during coupling .

- Protecting Group Strategy: Sequential protection (e.g., benzylidene for C4/C6, acetyl for C2) ensures regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.